



IR spectroscopy data for 2,4-Dibromobenzaldehyde.

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Compound of Interest		
Compound Name:	2,4-Dibromobenzaldehyde	
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An In-depth Technical Guide to the Infrared Spectroscopy of 2,4-Dibromobenzaldehyde

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of intermediate compounds is paramount. **2,4-Dibromobenzaldehyde** (C₇H₄Br₂O) is a key building block in organic synthesis, and infrared (IR) spectroscopy provides a rapid and effective method for its structural confirmation by identifying its core functional groups. This guide details the characteristic IR absorption data, a standard experimental protocol for analysis, and a visual representation of the structure-spectrum correlation.

Data Presentation: Characteristic IR Absorptions

The infrared spectrum of **2,4-Dibromobenzaldehyde** is distinguished by several key absorption bands that correspond to the vibrations of its specific functional groups. The quantitative data is summarized below.



Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Functional Group
~3080 - 3030	Weak-Medium	C-H Stretch	Aromatic Ring
~2830 and ~2720	Weak-Medium	C-H Stretch (Fermi Doublet)	Aldehyde (CHO)
1715 - 1680	Strong, Sharp	C=O Stretch	Aromatic Aldehyde
~1600 - 1450	Medium	C=C Stretch	Aromatic Ring
Below 700	Medium-Strong	C-Br Stretch	Aryl Halide

Note: The exact peak positions can vary slightly based on the sample preparation method and the specific instrument used.

Key Spectral Features

- Carbonyl Stretching (C=O): The most prominent feature in the IR spectrum is the strong, sharp absorption band for the carbonyl group of the aldehyde.[1] Its position, typically between 1715-1680 cm⁻¹, is indicative of an aromatic aldehyde, where conjugation with the benzene ring lowers the vibrational frequency compared to a saturated aliphatic aldehyde.[1] [2]
- Aldehyde C-H Stretching: A key diagnostic feature for aldehydes is the presence of one or two moderate peaks in the 2830-2695 cm⁻¹ region.[2] Often, a shoulder-like peak around 2720 cm⁻¹ is a clear indicator of the aldehyde C-H bond.[2] This pair of absorptions, known as a Fermi doublet, arises from the interaction between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[3]
- Aromatic C-H and C=C Stretching: The presence of the benzene ring is confirmed by C-H stretching vibrations typically found just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.[4]
- Carbon-Bromine Stretching (C-Br): The vibrations associated with the carbon-bromine bonds are found in the lower frequency "fingerprint region" of the spectrum.[1] The characteristic absorption for C-Br bonds generally appears at wavenumbers below 700 cm⁻¹.[1]



Experimental Protocol: Potassium Bromide (KBr) Pellet Method

This section outlines a standard procedure for preparing a solid sample of **2,4- Dibromobenzaldehyde** for analysis via transmission FTIR spectroscopy.

Objective: To obtain a high-quality infrared spectrum of a solid sample by dispersing it in a solid, IR-transparent matrix (KBr).

Materials and Equipment:

- 2,4-Dibromobenzaldehyde (solid)
- Infrared-grade Potassium Bromide (KBr), desiccated
- · Agate mortar and pestle
- · Pellet-pressing die
- Hydraulic press
- FTIR spectrometer
- Spatula
- Heat lamp (optional, for drying)

Methodology:

- Sample Preparation:
 - Place approximately 1-2 mg of **2,4-Dibromobenzaldehyde** into a clean, dry agate mortar.
 - Add approximately 100-200 mg of dry, IR-grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
 - Gently mix the components with a spatula.



· Grinding:

 Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than the wavelength of the IR radiation to minimize scattering effects (less than 2 μm). Proper grinding is crucial for a high-quality, transparent pellet.

Pellet Formation:

- Transfer a portion of the powdered mixture into the collar of the pellet-pressing die.
- Distribute the powder evenly across the bottom surface of the die.
- Place the plunger into the collar and carefully set the assembled die into the hydraulic press.

Pressing:

- Apply pressure according to the press manufacturer's instructions (typically 7-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent disc, with the sample material embedded within it.
- Release the pressure slowly to prevent the pellet from cracking.

• Spectral Acquisition:

- Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Process the resulting spectrum (e.g., baseline correction) as needed.



Mandatory Visualization

The following diagram illustrates the direct relationship between the structural components of **2,4-Dibromobenzaldehyde** and their characteristic absorption regions in an IR spectrum.

Caption: Structure-Spectrum Correlation for **2,4-Dibromobenzaldehyde**.

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